![molecular formula C20H27N3O2 B1436454 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione CAS No. 299934-78-4](/img/structure/B1436454.png)
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Overview
Description
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicides
Cyclohexanedione derivatives are commonly used in the synthesis of triketone herbicides . These herbicides act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the tyrosine degradation pathway common to both plants and animals .
Plant Growth Promoters
Some derivatives have been found to promote plant growth, suggesting potential agricultural applications where the compound could be used to enhance crop yields .
Antimalarial Agents
Certain cyclohexanedione derivatives have been utilized as antimalarials, indicating that the compound may have applications in medical research focused on malaria treatment or prevention .
Organic Synthesis Precursors
Due to their active dicarbonyl groups, these derivatives are versatile reagents for the synthesis of various organic compounds, potentially serving as starting materials for complex syntheses .
Herbicidal Activity Enhancement
Research has been conducted to design novel HPPD inhibitors with unique molecular structures derived from cyclohexanedione, aiming to improve herbicidal activity against a range of weeds .
Synthesis Methods Development
New methods for synthesizing cyclohexanedione derivatives have been explored, which could be applicable to the compound , leading to more efficient production techniques .
properties
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-2-4-16(5-3-15)17-12-19(24)18(20(25)13-17)14-22-8-11-23-9-6-21-7-10-23/h2-5,14,17,21,24H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCIYQJPIVVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCNCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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